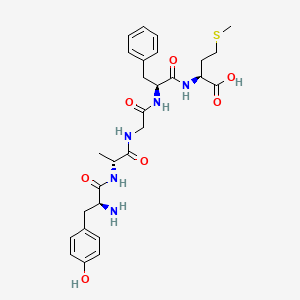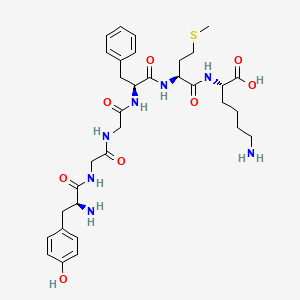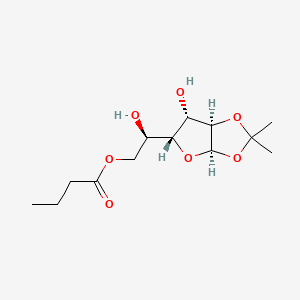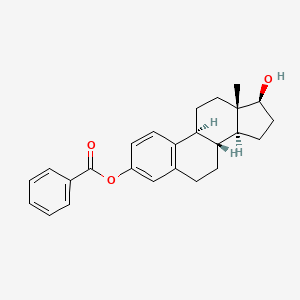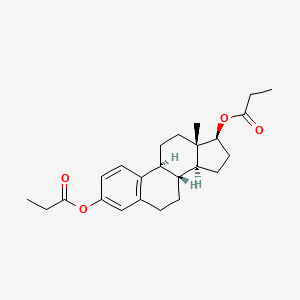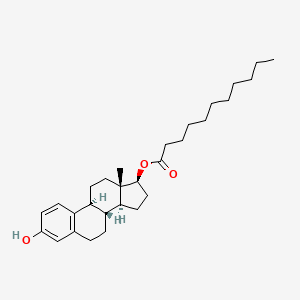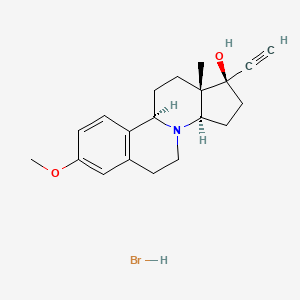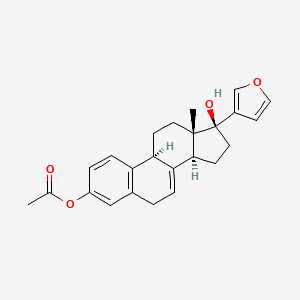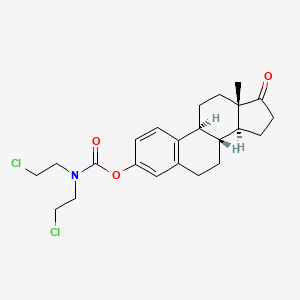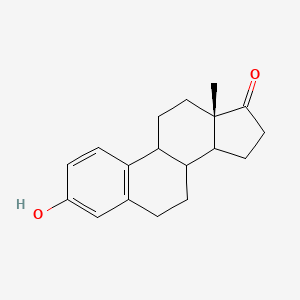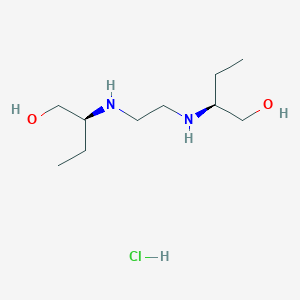
Ethambutol Hydrochloride
描述
Ethambutol Hydrochloride is an oral chemotherapeutic agent which is specifically effective against actively growing microorganisms of the genus Mycobacterium, including M. tuberculosis . It is used to treat tuberculosis (TB) and is also used as part of a combination regimen in the therapy of nontuberculous mycobacterial infections .
Synthesis Analysis
Ethambutol can be synthesized by reacting 2-aminobutanol with 1,2-dichloroethane in the presence of sodium hydroxide . An alternative method involves preparing (+) 2-aminobutanol by reducing ethyl ester of L-2-aminobutyric acid hydrochloride with hydrogen using simultaneously Raney nickel and platinum oxide catalysts . Another synthesis method involves enantiomeric separation of rac-2-benzylamino-3-butyl-1-ol, alkylation of the S-enantiomer with 1,2-dibromoethane, and catalytic N-debenzylation .
Molecular Structure Analysis
The structural formula of Ethambutol Hydrochloride is C10H24N2O2•2HCl . It has been found that Ethambutol binds to similar domains in EmbB and EmbC, thereby inhibiting the arabinosyltransferase activity necessary for the creation of components of the mycobacterial cell wall .
Chemical Reactions Analysis
Ethambutol diffuses into Mycobacterium cells and inhibits the arabinosyltransferases, preventing the formation of the cell wall components arabinogalactan and lipoarabinomannan, and preventing cell division .
Physical And Chemical Properties Analysis
Ethambutol Hydrochloride is a white, crystalline powder . It is freely soluble in water; soluble in alcohol and in methanol . The density and viscosity of aqueous Ethambutol Hydrochloride solutions have been studied at different temperatures and concentrations .
科学研究应用
Ethambutol Dihydrochloride: A Comprehensive Analysis of Scientific Research Applications
Tuberculosis Treatment: Ethambutol dihydrochloride is primarily used as an antimycobacterial agent in the treatment of tuberculosis (TB). It is often prescribed in combination with other antibiotics like isoniazid, rifampin, and pyrazinamide to prevent the development of drug-resistant TB strains. Ethambutol interferes with the biosynthesis of arabinogalactans in the cell wall of mycobacteria, leading to increased cell wall permeability .
Multidrug-Resistant Tuberculosis Research: Research studies utilize Ethambutol dihydrochloride to understand and combat multidrug-resistant tuberculosis (MDR-TB), especially in regions with high incidence rates. It helps in studying the efficacy of TB treatment regimens and the mechanisms behind drug resistance .
Pharmacokinetics and Pharmacodynamics Studies: Ethambutol’s pharmacokinetic properties, such as oral bioavailability, maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), are subjects of research to optimize dosing regimens. Studies also explore genetic polymorphisms that affect drug metabolism, particularly by CYP1A2 .
Ocular Toxicity Mechanism Exploration: Ethambutol is known to cause optic neuropathy, and scientific research aims to elucidate the exact mechanism behind this eye toxicity. The metal chelating effects of Ethambutol and its metabolite are proposed factors contributing to this adverse effect .
Analytical Method Development: Ethambutol dihydrochloride is used in developing analytical methods for its quantification in biological samples. Techniques like graphene oxide nanosheets based dispersive solid-phase microextraction coupled with ion mobility spectroscopy are researched for their sensitivity, rapidity, and environmental friendliness .
Nanodelivery Systems for TB Treatment: Recent advancements include formulating Ethambutol dihydrochloride into nano-delivery systems aimed at improving drug delivery efficiency and reducing side effects. These systems can potentially enhance the bioavailability and therapeutic efficacy of Ethambutol .
Anti-Inflammatory Properties: While not as widely researched, there is interest in exploring the potential anti-inflammatory properties of Ethambutol dihydrochloride. Its effects on various inflammatory markers and pathways could open new therapeutic applications beyond TB treatment.
Combination Therapy Studies: Ethambutol dihydrochloride is also studied as part of combination therapy regimens for other mycobacterial infections. Its synergistic effects with other antimicrobial agents can be crucial for treating non-tuberculous mycobacterial diseases.
This analysis provides a snapshot of the diverse scientific research applications of Ethambutol dihydrochloride. Each application contributes to our understanding and management of tuberculosis and related health challenges.
MilliporeSigma - Ethambutol antimycobacterial MDPI - Novel Anti-Tuberculosis Nanodelivery Formulation of Ethambutol DrugBank Online - Ethambutol: Uses, Interactions, Mechanism of Action Springer - Exploration of the Plausible Mechanism of Ethambutol Induced Optic Neuropathy Springer - Determination of ethambutol in biological samples using graphene oxide nanosheets
作用机制
Ethambutol dihydrochloride, also known as Ethambutol Hydrochloride or Ethambutol HCL, is an antituberculosis agent used in the prophylaxis and treatment of tuberculosis (TB) .
Target of Action
Ethambutol primarily targets the arabinosyltransferases (embA, embB, and embC) in Mycobacterium cells . These enzymes are crucial for the formation of cell wall components arabinogalactan and lipoarabinomannan .
Mode of Action
Once Ethambutol diffuses into Mycobacterium cells, it inhibits the arabinosyltransferases, thereby preventing the formation of arabinogalactan and lipoarabinomannan . This inhibition disrupts the cell wall synthesis and prevents cell division .
Biochemical Pathways
The inhibition of arabinosyltransferases leads to decreased concentrations of arabinogalactan in the cell wall, reducing the number of binding sites for mycolic acid . This results in the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate . Lipoarabinomannan, a component of a cell surface molecule involved in interaction with host cells, may also be reduced, potentially interfering with mycobacterial interaction with host cells .
Pharmacokinetics
Ethambutol is administered daily and has a long duration of action . It is indicated in combination with other anti-tuberculosis drugs in the treatment of pulmonary tuberculosis . Ethambutol is known to penetrate inflamed meninges to reach therapeutic levels in the cerebrospinal fluid . It also accumulates in erythrocytes .
Result of Action
The primary result of Ethambutol’s action is the inhibition of cell division in Mycobacterium cells due to disruption of cell wall synthesis . This bacteriostatic effect makes Ethambutol effective against Mycobacterium tuberculosis and some other mycobacteria .
Action Environment
The efficacy and stability of Ethambutol can be influenced by various environmental factors. For instance, the presence of isoniazid-resistant strains of Mycobacterium tuberculosis led to the development of Ethambutol . Additionally, the drug’s action can be affected by the patient’s health status, such as inflammation of the meninges .
安全和危害
属性
IUPAC Name |
(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAHHJJRFHRVPV-BZDVOYDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045345 | |
| Record name | Ethambutol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethambutol Hydrochloride | |
CAS RN |
1070-11-7, 22196-75-4 | |
| Record name | Ethambutol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Ethambutol dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022196754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethambutol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(R*,R*)]-2,2'-(ethylenediimino)dibutan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHAMBUTOL DIHYDROCHLORIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG307DJ5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHAMBUTOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE4VW5FO07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Ethambutol Hydrochloride against Mycobacterium tuberculosis?
A1: Ethambutol Hydrochloride targets the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. Specifically, it inhibits the enzymes arabinosyl transferases, which are responsible for incorporating arabinose into arabinogalactan. [] This disruption weakens the cell wall, ultimately leading to bacterial death. []
Q2: How effective is Ethambutol Hydrochloride in treating tuberculosis, and what other drugs is it typically combined with?
A2: Ethambutol Hydrochloride is most effective when used in combination with other anti-tuberculosis drugs like rifampicin, isoniazid, and pyrazinamide. [, , , ] This multi-drug approach is essential for achieving optimal bactericidal activity, preventing the emergence of drug resistance, and ensuring treatment success. [, ]
Q3: Does the route of administration affect the efficacy of Ethambutol Hydrochloride?
A3: Research suggests that intravenous administration of Ethambutol Hydrochloride can achieve significantly higher serum concentrations compared to oral administration. [] This difference in pharmacokinetic profiles might influence treatment efficacy depending on factors like disease severity and individual patient characteristics.
Q4: Are there any known biomarkers to monitor Ethambutol Hydrochloride treatment response?
A4: While there are no established biomarkers specifically for Ethambutol Hydrochloride, monitoring serum uric acid levels could offer insights into treatment response. Studies show that long-term administration of Ethambutol Hydrochloride can reduce serum uric acid levels in hyperuricemic rats. [] This effect might be linked to EMB's potential influence on purine metabolism. []
Q5: What is the molecular formula and weight of Ethambutol Hydrochloride?
A5: The molecular formula of Ethambutol Hydrochloride is C10H24N2O2·2HCl, and its molecular weight is 277.23 g/mol. [, ]
Q6: What spectroscopic techniques are commonly employed to characterize Ethambutol Hydrochloride?
A6: Researchers often utilize a combination of spectroscopic methods to characterize Ethambutol Hydrochloride, including: * Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are useful for confirming the structure and studying polymorphic forms. [, , ] * Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps analyze functional groups and assess potential interactions with excipients in formulations. [, ]
Q7: What are the standard analytical methods for quantifying Ethambutol Hydrochloride in pharmaceutical formulations?
A7: Several analytical techniques have been developed and validated for accurate and reliable quantification of Ethambutol Hydrochloride, with High-Performance Liquid Chromatography (HPLC) being the most prevalent. Different variations of HPLC are used, including: * HPLC with pre-column derivatization using reagents like phenylethyl isocyanate, enhancing sensitivity and selectivity for EMB detection. [, , , ] * HPLC with ultraviolet (UV) detection, a widely adopted method for its simplicity and cost-effectiveness. [, , , , , ] * HPLC with charged aerosol detection (CAD), offering enhanced sensitivity and a wider dynamic range compared to traditional UV detection. []
Q8: What are the challenges associated with formulating Ethambutol Hydrochloride?
A8: Ethambutol Hydrochloride presents inherent challenges in formulation development, primarily due to its: * High dose requirement, necessitating larger tablet sizes and potentially impacting patient compliance. [, ] * Poor flowability and compressibility, making it difficult to process into tablets with consistent weight and hardness. []
Q9: How can these formulation challenges be addressed?
A9: Researchers are exploring various strategies to enhance the processability and patient acceptability of Ethambutol Hydrochloride formulations. Some promising approaches include: * Spherical Agglomeration: This technique improves flow properties, compressibility, and packing characteristics, ultimately enhancing tablet manufacturing efficiency. [] * Effervescent Tablets: Formulating Ethambutol Hydrochloride as effervescent tablets can improve palatability and facilitate administration, particularly in pediatric patients. [] * Dry Powder Inhaler (DPI): Developing EMB formulations for DPI could offer targeted lung delivery, potentially improving therapeutic outcomes in pulmonary tuberculosis. []
Q10: What are the known toxicological concerns associated with Ethambutol Hydrochloride?
A10: The primary safety concern with Ethambutol Hydrochloride is its potential for ocular toxicity, particularly optic neuritis, which can lead to vision impairment. [, , ] Regular eye examinations are crucial during treatment to monitor for any signs of visual disturbances.
Q11: Are there any known mechanisms of resistance to Ethambutol Hydrochloride in Mycobacterium tuberculosis?
A11: Resistance to Ethambutol Hydrochloride can arise from mutations in the genes encoding arabinosyl transferases, the drug's primary target. [] These mutations reduce the enzyme's sensitivity to EMB, rendering the drug ineffective.
Q12: What are the key SHE (Safety, Health, and Environment) considerations for handling and disposal of Ethambutol Hydrochloride?
A12: While specific SHE regulations may vary depending on location and context, some general principles apply: * Handling: Use appropriate personal protective equipment (PPE) to minimize exposure during handling. * Disposal: Dispose of EMB and contaminated materials according to local regulations to prevent environmental contamination.
Q13: What are some of the emerging cross-disciplinary applications of Ethambutol Hydrochloride?
A13: Beyond its established role in tuberculosis treatment, Ethambutol Hydrochloride is being investigated for potential applications in other areas, including: * Hyperuricemia treatment: Research suggests that EMB might have a role in managing hyperuricemia by influencing purine metabolism. [, ] * Metal complexation: Studies exploring the interaction of Ethambutol Hydrochloride with metal ions like nickel and copper could lead to novel applications in areas like catalysis and materials science. []
Q14: What are some future directions for research on Ethambutol Hydrochloride?
A14: Future research on Ethambutol Hydrochloride could focus on: * Developing more patient-friendly formulations, such as taste-masked pediatric formulations or long-acting injectables, to improve adherence. [] * Elucidating the complete mechanism of action and identifying novel drug targets to combat emerging drug resistance. * Investigating potential off-target effects and drug interactions to optimize safety and efficacy profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



